![molecular formula C20H21N3O3 B1250518 N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide is a member of indazoles.
Scientific Research Applications
Chemical Reactions and Synthesis
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide has been studied in various chemical reactions and synthesis processes. For example, Wolfe, Velde, and Borchardt (1992) examined its role in facilitated intramolecular conjugate addition reactions, particularly in the context of quinone propionic amides in mildly acidic aqueous solutions (Wolfe, Velde, & Borchardt, 1992). Additionally, Bacchi et al. (2005) investigated its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize various heterocyclic derivatives (Bacchi et al., 2005).
Structural Analysis and Properties
Structural analysis and determination of molecular properties of this compound have been a focus of several studies. Demir et al. (2015) employed X-ray diffraction and DFT calculations to analyze the structure and antioxidant activity of a closely related compound (Demir et al., 2015). In another study, Ghodbane et al. (2012) investigated the photoluminescence properties of 2-phenyl-benzoxazole derivatives, demonstrating their potential as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012).
Potential Pharmaceutical Applications
While excluding specific information related to drug use, dosage, and side effects, research has also explored the potential pharmaceutical applications of compounds similar to this compound. For example, Ikemoto et al. (2005) developed a method for synthesizing an orally active CCR5 antagonist, indicating the potential for such compounds in therapeutic contexts (Ikemoto et al., 2005).
Antimicrobial Activity
Helal et al. (2013) synthesized a series of novel derivatives and screened them for antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Helal et al., 2013).
properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxyindazole-6-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-4-11-26-20-16-10-9-14(12-17(16)22-23(20)2)19(24)21-13-15-7-5-6-8-18(15)25-3/h4-10,12H,1,11,13H2,2-3H3,(H,21,24) |
InChI Key |
SMLYCPBSJLOVPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3OC)OCC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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